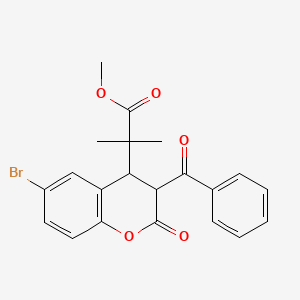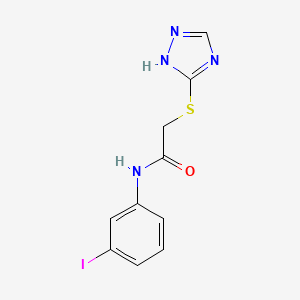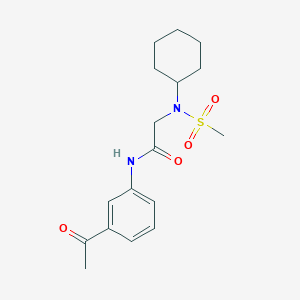![molecular formula C17H18ClN3O3 B4107453 N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-2-methylbenzamide](/img/structure/B4107453.png)
N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-2-methylbenzamide
描述
N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-2-methylbenzamide, commonly known as CNPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CNPA is a synthetic compound that is primarily used in laboratory experiments to study its biochemical and physiological effects.
作用机制
CNPA is an irreversible inhibitor of cysteine proteases. It forms a covalent bond with the active site cysteine residue of the enzyme, leading to its inactivation. The inhibition is irreversible as the covalent bond cannot be broken. CNPA has a high affinity for cysteine proteases and is highly specific for them.
Biochemical and Physiological Effects:
CNPA has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. CNPA has also been shown to have anti-inflammatory effects by inhibiting the activity of inflammatory enzymes such as COX-2. Additionally, CNPA has been shown to have neuroprotective effects by inhibiting the activity of enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
CNPA has several advantages for lab experiments. It is a potent and specific inhibitor of cysteine proteases, making it an ideal tool for studying their structure and function. CNPA is also stable and easy to handle, making it suitable for long-term experiments. However, CNPA has some limitations. It is an irreversible inhibitor, which means that once it forms a covalent bond with the enzyme, it cannot be removed. This makes it difficult to study the reversibility of enzyme inhibition. Additionally, CNPA has some toxicity, which limits its use in vivo experiments.
未来方向
There are several future directions for research on CNPA. One potential area of research is the development of CNPA analogs that have improved specificity and reduced toxicity. Another area of research is the study of the structure and function of cysteine proteases using CNPA as a tool. Additionally, CNPA can be used in the development of new drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. Further research is needed to fully understand the potential applications of CNPA in scientific research.
Conclusion:
In conclusion, CNPA is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CNPA is a potent and specific inhibitor of cysteine proteases and has several biochemical and physiological effects. CNPA has several advantages for lab experiments, but it also has some limitations. Further research is needed to fully understand the potential applications of CNPA in scientific research.
科学研究应用
CNPA has several potential applications in the field of scientific research. It is primarily used in the study of protein-protein interactions, enzyme kinetics, and drug discovery. CNPA is a potent inhibitor of various enzymes such as cathepsin B, cathepsin L, and papain. It is also used in the study of the structure and function of proteins involved in cancer, inflammation, and neurodegenerative diseases.
属性
IUPAC Name |
N-[3-(4-chloro-2-nitroanilino)propyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-12-5-2-3-6-14(12)17(22)20-10-4-9-19-15-8-7-13(18)11-16(15)21(23)24/h2-3,5-8,11,19H,4,9-10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDFPQBPZUHZPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCCNC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4107370.png)
![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-1H-pyrazol-3-yl}carbonyl)-1,2-oxazinane](/img/structure/B4107384.png)
![6-{[(3-fluoro-2-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4107397.png)
![2-{[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4107398.png)




![2-methyl-5-{[4-(1-pyrrolidinylcarbonyl)-1,3-oxazol-2-yl]methoxy}-1,3-benzothiazole](/img/structure/B4107427.png)

![2-[(4-chlorobenzyl)thio]-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B4107455.png)
![N-benzyl-2-{[3-cyano-4-(2-furyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide](/img/structure/B4107468.png)
![N~1~-(4-butylphenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4107475.png)
![2-chloro-N-[5-({1-[(1,3-thiazol-2-ylamino)carbonyl]propyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4107476.png)